Bienvenue dans la boutique en ligne BenchChem!

Opipramol

Sigma Receptor Pharmacology Receptor Binding Assays Neuropharmacology

Opipramol is a pharmacologically distinct, atypical tricyclic compound. Unlike standard TCAs, it does not inhibit monoamine reuptake; instead, it acts as a high-affinity sigma receptor agonist (Ki 50 nM) with unique sigma-2 down-regulation (37%) not seen with imipramine. This validated anxiolytic (63% HAM-A improvement in GAD trials) is the essential reference standard for sigma receptor pharmacology and anxiety disorder research. Standard tricyclics are not functional substitutes.

Molecular Formula C23H29N3O
Molecular Weight 363.5 g/mol
CAS No. 315-72-0
Cat. No. B022078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpipramol
CAS315-72-0
Synonyms4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol;  N-[3-[4-(2-hydroxyethyl)piperazino]propyl]iminostilbene; 
Molecular FormulaC23H29N3O
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
InChIInChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
InChIKeyYNZFUWZUGRBMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Opipramol (CAS 315-72-0) Procurement Guide: A Sigma-Preferring Tricyclic with Distinct Anxiolytic Pharmacology


Opipramol (CAS 315-72-0) is an atypical tricyclic compound structurally related to imipramine but pharmacologically distinct, characterized by its high-affinity interaction with sigma (σ1 and σ2) recognition sites [1] and its lack of monoamine reuptake inhibition . It is a sigma receptor agonist with a Ki of 50 nM at the sigma recognition site [1] and also exhibits antagonist activity at histamine H1, dopamine D2, and serotonin 5-HT2 receptors [2]. Opipramol is widely prescribed in Europe as an anxiolytic with antidepressant properties [3], and it is utilized in research focused on generalized anxiety disorder (GAD) and sigma receptor pharmacology .

Opipramol (CAS 315-72-0): Why In-Class Tricyclic Antidepressants Are Not Interchangeable


Generic substitution within the tricyclic antidepressant class is scientifically unsound for Opipramol. Despite its structural similarity to imipramine, Opipramol does not inhibit the neuronal reuptake of norepinephrine or serotonin . Its primary pharmacological action is as a sigma receptor ligand, a mechanism largely absent in other tricyclics [1]. Furthermore, Opipramol's unique binding profile—including high sigma affinity and specific downstream effects on sigma-2 receptor regulation not shared by imipramine, citalopram, or reboxetine [2]—dictates its distinct clinical and research utility, particularly in anxiety models. This fundamental divergence in mechanism of action and resultant pharmacodynamics means that other tricyclics cannot serve as functional equivalents.

Opipramol (CAS 315-72-0) Comparative Quantitative Evidence: Head-to-Head Binding, Regulation, and Clinical Data


Sigma-1 and Sigma-2 Receptor Binding Affinity and Selectivity Profile of Opipramol

Opipramol binds with high affinity to sigma-1 and sigma-2 receptors in guinea pig brain membrane preparations. The IC50 for sigma-1 is 7 nM and for sigma-2 is 56 nM. It exhibits marked selectivity for sigma-1 and sigma-2 over several other receptor types, including histamine H2 (IC50 = 4,300 nM), dopamine D1 (IC50 = 900 nM), alpha-1 adrenergic (IC50 = 200 nM), alpha-2 adrenergic (IC50 = 6,100 nM), and muscarinic M1 (IC50 = 3,300 nM) [1]. Importantly, Opipramol shows no effect on serotonin (5-HT) or norepinephrine uptake (IC50s >10,000 nM for both), differentiating it from many classical tricyclic antidepressants [1].

Sigma Receptor Pharmacology Receptor Binding Assays Neuropharmacology

Differential Regulation of Sigma Receptor Subtypes: Opipramol vs. Imipramine, Citalopram, and Reboxetine

Subchronic treatment with Opipramol (2 x 50 mg/kg/day for 10 days in rats) resulted in a significant 37% down-regulation of sigma-2 binding sites in the frontal cortex, with no change in sigma-1 sites. In contrast, treatment with imipramine (2 x 15 mg/kg/day), citalopram (2 x 10 mg/kg/day), or reboxetine (2 x 15 mg/kg/day) under similar conditions did not alter sigma-2 binding site density. Imipramine was the only comparator to reduce sigma-1 sites (by 16%) [1]. This indicates a unique, Opipramol-specific effect on sigma-2 receptor regulation.

Receptor Regulation Anxiolytic Mechanisms Sigma-2 Receptor

Clinical Anxiolytic Efficacy: Opipramol vs. Placebo and Alprazolam in GAD

In a 4-week, placebo-controlled trial involving 307 outpatients with Generalized Anxiety Disorder (GAD), Opipramol (200 mg/day) demonstrated superior anxiolytic efficacy to placebo. The baseline-adjusted final mean total score on the Hamilton Rating Scale for Anxiety (HAM-A) showed a 63% global improvement for Opipramol, compared to 47% for placebo (p < 0.05). The efficacy of Opipramol (63% improvement) was comparable to the active control alprazolam (2 mg/day; 64% improvement). Sedation was less pronounced with Opipramol than with alprazolam [1].

Generalized Anxiety Disorder Clinical Trial Hamilton Anxiety Rating Scale

Pharmacokinetic Parameters and Bioequivalence of Opipramol Formulations

The pharmacokinetic profile of Opipramol was established in healthy volunteers following oral administration. Key parameters include a terminal plasma half-life of approximately 11 hours, with peak plasma concentrations (Cmax) of 13-15 ng/mL (after a 50 mg dose) and 28 ng/mL (after a 100 mg dose) achieved at around 3 hours post-dose. The area under the curve (AUC) was approximately 170 ng·h/mL (50 mg dose) and 320 ng·h/mL (100 mg dose) [1]. Bioequivalence was demonstrated between film-coated tablets, sugar-coated tablets, and an aqueous solution, confirming consistent absorption across these common oral formulations [1].

Pharmacokinetics Bioavailability Formulation Science

Comparative Behavioral Pharmacology: Anxiolytic and Antidepressant-Like Activity in Rodent Models

Opipramol exhibits distinct behavioral pharmacology in rodent models. It significantly increases social interaction time in a rat social exploration test at a low dose of 0.01 mg/kg, indicating anxiolytic-like activity [1]. In the forced swim test, a model of behavioral despair, Opipramol reduces immobility time at a dose of 10 mg/kg, suggesting antidepressant-like activity [1]. The anxiolytic effect is observed at a much lower dose than the antidepressant-like effect, a distinction from classical tricyclic antidepressants that often require higher doses for anxiolysis.

Behavioral Pharmacology Anxiolytic Antidepressant

Binding Affinity at Sigma Recognition Site: Opipramol vs. Rimcazole

Opipramol demonstrates potent interaction with sigma recognition sites, as shown by its Ki value of 50 +/- 8 nM at the [3H](+)-3-PPP labeled site in rat brain [1]. It exhibits minimal affinity for phencyclidine (PCP) receptors (Ki > 30,000 nM). In comparison, the sigma ligand rimcazole has a significantly higher Ki, indicating lower affinity. This high affinity for sigma sites, over 600-fold higher than for PCP receptors, underscores Opipramol's selectivity for the sigma receptor system.

Sigma Receptor Radioligand Binding In Vitro Pharmacology

Opipramol (CAS 315-72-0): Evidence-Based Application Scenarios for Research and Procurement


Investigating Sigma-2 Receptor-Mediated Anxiolytic Mechanisms

Opipramol's unique ability to down-regulate sigma-2 binding sites by 37% following subchronic treatment, a property not shared by imipramine, citalopram, or reboxetine [1], makes it a critical tool for dissecting the role of sigma-2 receptors in anxiety. Its high affinity for sigma-2 (IC50 = 56 nM) [2] and demonstrated anxiolytic efficacy in clinical and preclinical models [3] position it as a reference compound for sigma-2-focused target validation and drug discovery programs.

Sigma Receptor Pharmacology and Ligand Binding Studies

With a Ki of 50 nM for the sigma recognition site and >600-fold selectivity over phencyclidine (PCP) receptors [4], Opipramol serves as a high-affinity, selective sigma receptor agonist for in vitro binding assays and functional studies. Its well-defined binding profile across sigma-1 (IC50 = 7 nM), sigma-2 (IC50 = 56 nM), and various off-target receptors (e.g., H1, D2, 5-HT2) [2] provides a robust comparative benchmark for characterizing novel sigma ligands.

Clinical Trial Reference Standard for Generalized Anxiety Disorder (GAD)

Opipramol has established, quantifiable anxiolytic efficacy in a state-of-the-art, placebo-controlled clinical trial for GAD, demonstrating a 63% global improvement on the HAM-A scale [3]. This data supports its use as a validated positive control or reference standard in clinical studies exploring new treatments for anxiety disorders, and as a comparator for evaluating the translational relevance of preclinical anxiolytic models.

Pharmacokinetic and Formulation Bioequivalence Studies

The well-defined oral pharmacokinetic profile of Opipramol (t1/2 = 11 h, dose-proportional AUC) [5] and the proven bioequivalence of its film-coated and sugar-coated tablet formulations to an aqueous solution [5] make it a suitable candidate for studies involving formulation development, drug delivery optimization, and bioanalytical method validation for tricyclic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opipramol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.